molecular formula C19H17NO3 B8756967 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide

Cat. No. B8756967
M. Wt: 307.3 g/mol
InChI Key: FIQMROUYSDSLFA-UHFFFAOYSA-N
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Patent
US05622989

Procedure details

3.1 g (10 mmol) of N-[3-methyl-2-(4-methyl-benzoyl)benzofuran-6-yl]-acetamide were suspended in 40 ml methanol. 20 ml 2.6 N HCl were added with stirring. The reaction mixture was heated to reflux. After 1 hour a clear solution was obtained. After 3 hours reflux the solution was cooled to room temperature and ethylacetate was added. The organic layer was washed once with NaOH-solution, two times with water, dried over Na4SO4 and concentrated in vacuo. The residue was further purified by crystallisation.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH:11]C(=O)C)=[CH:10][C:5]=2[O:4][C:3]=1[C:15](=[O:23])[C:16]1[CH:21]=[CH:20][C:19](C)=[CH:18][CH:17]=1.[ClH:24].C(OC(=O)C)C>CO>[NH2:11][C:9]1[CH:8]=[CH:7][C:6]2[C:2]([CH3:1])=[C:3]([C:15]([C:16]3[CH:21]=[CH:20][C:19]([Cl:24])=[CH:18][CH:17]=3)=[O:23])[O:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1=C(OC2=C1C=CC(=C2)NC(C)=O)C(C2=CC=C(C=C2)C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
After 1 hour a clear solution was obtained
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours reflux the solution
Duration
3 h
WASH
Type
WASH
Details
The organic layer was washed once with NaOH-solution, two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na4SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by crystallisation

Outcomes

Product
Name
Type
Smiles
NC1=CC2=C(C(=C(O2)C(=O)C2=CC=C(C=C2)Cl)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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